
2,6-Dimethyl-6-hepten-4-YN-3-OL
Overview
Description
2,6-Dimethyl-6-hepten-4-YN-3-OL is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . It is characterized by the presence of a hydroxyl group (-OH) attached to a hepten-4-yn backbone, which includes both double and triple bonds. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
2,6-Dimethyl-6-hepten-4-YN-3-OL can be synthesized through several methods. One common synthetic route involves the reaction of methacrolein with 3-methyl-1-butyne in the presence of n-butyllithium in tetrahydrofuran and hexane at -30°C for 1 hour . This method yields the desired compound with high purity. Industrial production methods may vary, but they typically involve similar reaction conditions to ensure the efficient and scalable synthesis of the compound.
Chemical Reactions Analysis
2,6-Dimethyl-6-hepten-4-YN-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alkanes or alkenes
Scientific Research Applications
2,6-Dimethyl-6-hepten-4-yn-3-ol is a chemical compound with the molecular formula . It is also known by other names, including 2,6-dimethyl-1-hepten-4-yn-3-ol and TIMTEC-BB SBB008770 .
Scientific Research Applications
While the search results do not provide extensive details specifically on the applications of this compound, they do offer some context regarding its potential use and related compounds:
- Synthesis of other compounds this compound can be synthesized from methacrolein and 3-methyl-1-butyne .
- Related Compounds This compound is related to other heptenynols, which have been studied in the synthesis of cycloheptenones . Specifically, 1-hepten-6-yn-3-ols can be converted to 5-vinyl-2-methylenetetrahydrofurans and, with sufficient temperature, rearranged to 4-cycloheptenones .
- ** starting material** 1-hepten-6-yn-3-ols are accessible through the addition of a vinyl Grignard reagent to a pentynal or equivalent ketone, allowing for a variety of substitution patterns .
- Synthesis of Terbinafine Intermediate: 1-Halo-6,6-dimethyl-hept-2-ene-4-yne, a compound similar in structure, is useful as an intermediate in the preparation of Terbinafine, an antifungal drug .
Safety Information
The safety data sheet for a related compound, 6,6-dimethyl-1-hepten-4-yn-3-ol, indicates potential hazards :
- Flammable liquid and vapor.
- Causes skin irritation and serious eye irritation.
- May cause respiratory irritation.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-6-hepten-4-YN-3-OL involves its interaction with various molecular targets and pathways. The hydroxyl group and the unsaturated bonds in its structure allow it to participate in a range of chemical reactions, influencing biological processes at the molecular level. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,6-Dimethyl-6-hepten-4-YN-3-OL can be compared with other similar compounds such as 6,6-Dimethyl-1-hepten-4-yn-3-ol and 2,6-Dimethyl-1-nonen-3-yn-5-ol . These compounds share structural similarities but differ in the position and nature of their functional groups. The unique combination of double and triple bonds in this compound sets it apart, providing distinct reactivity and applications. This uniqueness makes it a valuable compound for research and industrial purposes.
Biological Activity
2,6-Dimethyl-6-hepten-4-YN-3-OL, also known as 3,6-Dimethyl-6-hepten-4-yne-3-ol, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of acetylenic alcohols and is characterized by a unique structure that contributes to its diverse range of biological effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 138.21 g/mol. Its structural features include a terminal alkyne and a hydroxyl group, which are significant for its reactivity and interaction with biological systems.
Structural Formula
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in combating infections.
Anticancer Effects
Additionally, this compound has been explored for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's ability to influence cell cycle regulation and promote cell death has been documented in several cancer cell lines .
The mechanism by which this compound exerts its biological effects involves interactions with cellular membranes and proteins. It is believed to alter membrane fluidity and permeability, impacting cellular signaling and metabolic processes. Furthermore, the compound may act as a ligand for certain receptors involved in apoptosis and inflammation pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate that the compound is metabolized via cytochrome P450 enzymes, leading to various hydroxylated metabolites that may also exhibit biological activities .
Study on Antimicrobial Activity
In a controlled study investigating the antimicrobial effects of this compound, researchers treated cultures of Staphylococcus aureus and Escherichia coli with varying concentrations of the compound. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) established at levels comparable to conventional antibiotics.
Investigation of Anticancer Properties
A separate study focused on the anticancer effects of this compound involved treating human breast cancer cell lines with different concentrations of this compound. The findings revealed significant reductions in cell viability and induction of apoptosis markers such as caspase activation and PARP cleavage .
Table 1: Biological Activities of 2,6-Dimethyl-6-hepten-4-YNE-3-OL
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of S. aureus and E. coli | |
Anticancer | Induction of apoptosis in breast cancer | |
Pharmacokinetics | Metabolized by cytochrome P450 |
Table 2: Minimum Inhibitory Concentrations (MIC)
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 50 | |
Escherichia coli | 75 |
Properties
IUPAC Name |
2,6-dimethylhept-6-en-4-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7(2)5-6-9(10)8(3)4/h8-10H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMYHVFFFLJULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#CC(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461844 | |
Record name | 2,6-DIMETHYL-6-HEPTEN-4-YN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96850-54-3 | |
Record name | 2,6-DIMETHYL-6-HEPTEN-4-YN-3-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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